3,3-DIMETHYL-N-[4-(PYRROLIDIN-1-YL)BUTYL]BUTANAMIDE HYDROCHLORIDE
Description
3,3-Dimethyl-N-[4-(pyrrolidin-1-yl)butyl]butanamide hydrochloride is a synthetic organic compound characterized by a tertiary amide backbone with a pyrrolidine-substituted butyl chain and a dimethyl-substituted butanamide group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for applications requiring aqueous compatibility.
Properties
IUPAC Name |
3,3-dimethyl-N-(4-pyrrolidin-1-ylbutyl)butanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O.ClH/c1-14(2,3)12-13(17)15-8-4-5-9-16-10-6-7-11-16;/h4-12H2,1-3H3,(H,15,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTBJVZACNKLKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCCCN1CCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-N-[4-(PYRROLIDIN-1-YL)BUTYL]BUTANAMIDE HYDROCHLORIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,3-dimethylbutanoyl chloride with 4-(pyrrolidin-1-yl)butylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-DIMETHYL-N-[4-(PYRROLIDIN-1-YL)BUTYL]BUTANAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or pyrrolidine derivatives.
Scientific Research Applications
3,3-DIMETHYL-N-[4-(PYRROLIDIN-1-YL)BUTYL]BUTANAMIDE HYDROCHLORIDE is a synthetic compound with a complex structure that includes a pyrrolidine ring, a butyl chain, and a butanamide group. It is also known by the CAS number 1351631-36-1 .
Scientific Research Applications
This compound has a range of applications in scientific research:
- Chemistry It can be used as a building block for synthesizing more complex molecules.
- Biology It can be studied for potential interactions with biological macromolecules.
- Medicine It can be investigated for potential therapeutic effects and as a precursor for drug development.
- Industry It can be utilized in the production of specialty chemicals and materials.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. Major products of oxidation include the formation of carboxylic acids or ketones.
- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. Reduction can lead to the formation of amines or alcohols.
- Substitution Nucleophilic substitution reactions can occur at the amide nitrogen or the pyrrolidine ring using alkyl halides in the presence of a base such as sodium hydride. This can result in the formation of substituted amides or pyrrolidine derivatives.
Mechanism of Action
The mechanism of action of 3,3-DIMETHYL-N-[4-(PYRROLIDIN-1-YL)BUTYL]BUTANAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors or enzymes, modulating their activity. The compound may also affect cellular pathways by altering the function of proteins or nucleic acids.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and functional differences between 3,3-dimethyl-N-[4-(pyrrolidin-1-yl)butyl]butanamide hydrochloride and similar compounds:
Structural and Functional Differences
Bromobutide
- Structural Divergence : Bromobutide replaces the pyrrolidinyl-butyl chain with a bulky 1-methyl-1-phenylethyl group and introduces a bromine atom at the 2-position of the butanamide backbone.
- Functional Impact : The bromine and aromatic phenylethyl group enhance lipophilicity, favoring soil retention and prolonged herbicidal activity against germinating weeds . In contrast, the pyrrolidine group in the target compound may improve interactions with nitrogen-rich biological targets (e.g., enzymes or receptors).
sec-Butylamine
- Simpler Backbone : Lacks the amide and pyrrolidine functionalities, reducing molecular complexity and polarity.
Butyl Phthalyl Butyl Glycolate
- Ester vs. Amide Chemistry : The ester linkages in this compound confer hydrolytic stability and plasticizing properties, whereas the amide group in the target compound may increase hydrogen-bonding capacity and metabolic resistance.
Research Findings and Hypotheses
While direct pharmacological or pesticidal data for this compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:
- Bioavailability : The hydrochloride salt likely improves water solubility compared to neutral analogs like bromobutide, which may require formulation adjuvants for field application.
- Stability : Amides generally exhibit greater hydrolytic stability than esters (e.g., butyl phthalyl butyl glycolate), which may extend the compound’s environmental or metabolic half-life.
Biological Activity
3,3-DIMETHYL-N-[4-(PYRROLIDIN-1-YL)BUTYL]BUTANAMIDE HYDROCHLORIDE is a synthetic compound characterized by its complex structure, which includes a pyrrolidine ring and a butanamide group. Its molecular formula is , and it has gained attention for its potential biological activities.
Chemical Structure
- Molecular Formula :
- CAS Number : 1351631-36-1
- Structural Features : The compound consists of a dimethylbutanamide backbone linked to a pyrrolidine moiety, contributing to its unique pharmacological profile.
The specific biological targets and mechanisms of action for this compound remain largely unexplored. However, the presence of the pyrrolidine ring suggests potential interactions with various biological macromolecules due to its stereochemical properties and spatial configuration.
Potential Biological Targets
- Neurotransmitter Receptors : The compound may interact with neurotransmitter systems, potentially influencing neuronal activity.
- Enzymatic Inhibition : Similar compounds have shown promise as inhibitors in various enzymatic pathways, suggesting that this compound could exhibit similar properties.
Research Findings
Recent studies have begun to explore the biological implications of this compound. For instance, it has been evaluated for its effects on cellular pathways and its potential therapeutic applications.
Case Studies
- Neuronal Activity Modulation : In preliminary studies, compounds with similar structures have been shown to modulate potassium channels, indicating that 3,3-DIMETHYL-N-[4-(PYRROLIDIN-1-YL)BUTYL]BUTANAMIDE may also affect ion channel activity .
- Antitumor Activity : Some derivatives of similar compounds have demonstrated cytotoxic effects against cancer cell lines, warranting further investigation into the antitumor potential of this specific compound .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3,3-Dimethyl-4-(pyrrolidin-1-yl)piperidine hydrochloride | Structure | Neuroactive properties |
| 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime | Structure | Antitumor activity |
| (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-(®-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride | Structure | Immune modulation |
Q & A
Q. What are the optimal synthetic routes and purification methods for 3,3-dimethyl-N-[4-(pyrrolidin-1-yl)butyl]butanamide hydrochloride?
The synthesis typically involves a multi-step process:
- Step 1: Coupling of 3,3-dimethylbutanamide with a pyrrolidine-containing alkyl chain via nucleophilic substitution or amidation.
- Step 2: Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol) to enhance solubility .
- Purification: High-Performance Liquid Chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase is recommended to achieve >95% purity. Solid-Phase Extraction (SPE) using HLB cartridges can also isolate the compound from reaction mixtures .
Q. How is this compound characterized structurally and quantitatively?
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility: The hydrochloride salt improves aqueous solubility (~10 mg/mL in water at 25°C). For organic solvents, use methanol or DMSO (50 mg/mL) .
- Stability: Store at -20°C in desiccated conditions. Avoid prolonged exposure to light or humidity to prevent degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. What molecular mechanisms underlie its reported biological activity?
Preliminary studies suggest interactions with G-protein-coupled receptors (GPCRs) or ion channels due to its pyrrolidine and tertiary amine motifs.
- In vitro Assays: Screen against HEK293 cells expressing β-adrenergic receptors using cAMP assays.
- Molecular Docking: Model the compound’s binding to the active site of dopamine D2 receptors (PDB ID: 6CM4) to predict affinity .
Contradiction Note: Discrepancies in IC₅₀ values across studies may arise from variations in cell lines or assay buffers. Standardize protocols using reference compounds (e.g., haloperidol for D2 receptors) .
Q. How can contradictory data in pharmacological studies be resolved?
- Methodological Harmonization:
- Dose-Response Curves: Perform 8-point assays (0.1 nM–100 µM) in triplicate to ensure reproducibility .
Q. What strategies are recommended for in vivo pharmacokinetic studies?
- Animal Models: Use Sprague-Dawley rats (n=6/group) for IV/PO dosing (1–10 mg/kg). Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Analytical Method: Quantify plasma concentrations via LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL.
- Ethical Compliance: Follow institutional guidelines for animal care (e.g., NIH Guide for the Care and Use of Laboratory Animals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
